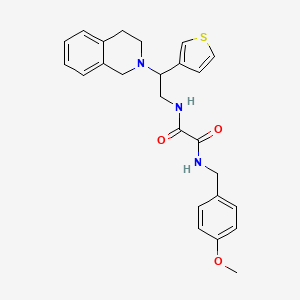
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide is a complex organic compound with unique structural features. This compound possesses a core structure derived from isoquinoline and thiophene, with specific functional groups that grant it distinct reactivity and properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide typically involves multi-step organic reactions. Starting from commercially available isoquinoline and thiophene derivatives, several key steps include:
Functionalization of Isoquinoline and Thiophene: : Introduction of ethylamine groups to both isoquinoline and thiophene moieties through nucleophilic substitution reactions.
Coupling Reactions: : Use of coupling agents to link the ethylamine derivatives, forming the central oxalamide linkage.
Final Modifications: : Introduction of the methoxybenzyl group using benzylation reactions under controlled conditions.
Industrial Production Methods
Scaling up the synthesis for industrial production requires optimizing reaction conditions to ensure high yield and purity. Key factors include:
Selection of catalysts and solvents to enhance reaction rates.
Precise control of temperature and pH to ensure the stability of intermediates.
Efficient purification techniques such as crystallization or chromatography to isolate the final product.
化学反応の分析
Types of Reactions
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide undergoes several types of chemical reactions, including:
Oxidation: : The thiophene moiety is susceptible to oxidation, forming sulfoxide or sulfone derivatives.
Reduction: : Reduction reactions target the oxalamide linkage, potentially reducing it to amides or amines.
Substitution: : Electrophilic or nucleophilic substitution reactions can modify the aromatic rings, introducing various functional groups.
Common Reagents and Conditions
Oxidation: : Use of strong oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: : Metal hydrides such as lithium aluminum hydride or sodium borohydride in appropriate solvents.
Substitution: : Halogenating agents, nitrating agents, or sulfonating agents under controlled conditions.
Major Products
The reactions primarily yield modified derivatives of the parent compound, each possessing distinct chemical and physical properties useful for further applications.
科学的研究の応用
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide finds extensive use in various scientific research fields:
Chemistry: : Utilized as a precursor for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: : Serves as a probe in biochemical assays, aiding in the investigation of enzyme activities and metabolic pathways.
Medicine: : Explored for potential therapeutic properties, including anti-inflammatory, antioxidant, or anticancer activities.
Industry: : Applied in the development of specialty materials and catalysts for industrial processes.
作用機序
Molecular Targets and Pathways
The compound exerts its effects through interactions with specific molecular targets, including:
Enzyme Inhibition: : Inhibits key enzymes involved in metabolic pathways, altering cellular functions.
Receptor Binding: : Binds to receptor sites, modulating signal transduction pathways and physiological responses.
類似化合物との比較
Unique Features
Compared to similar compounds, N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide exhibits unique reactivity and stability due to the presence of both isoquinoline and thiophene moieties.
List of Similar Compounds
N-(2-(isoquinolin-2-yl)-2-(thiophen-2-yl)ethyl)benzamide
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)benzamide
N-(2-(thiophen-3-yl)ethyl)-N-(4-methoxybenzyl)oxalamide
This compound's distinct structure and properties open avenues for diverse scientific and industrial applications, driving further research and development.
生物活性
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide is a complex organic compound with significant potential in medicinal chemistry. This review focuses on its biological activity, synthesis, and the mechanisms through which it may exert pharmacological effects.
Chemical Structure and Properties
The compound belongs to the oxalamide class, characterized by an oxalamide functional group. Its molecular formula is C22H23N3O2S with a molecular weight of approximately 425.6 g/mol. The structural complexity arises from the presence of a dihydroisoquinoline moiety, a thiophene ring, and a methoxybenzyl group, which contribute to its diverse chemical reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H23N3O2S |
| Molecular Weight | 425.6 g/mol |
| CAS Number | 954618-48-5 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of Dihydroisoquinoline : Starting from appropriate precursors, the dihydroisoquinoline core is synthesized.
- Thiophene Ring Integration : The thiophene moiety is introduced through electrophilic substitution reactions.
- Oxalamide Formation : The final oxalamide bond is formed via coupling reactions between the amine and carboxylic acid derivatives.
Optimizing reaction conditions such as temperature and solvent choice enhances yield and purity.
Research indicates that compounds similar to this compound may interact with various biological targets, including:
- Enzymatic Inhibition : Potential inhibition of key enzymes involved in metabolic pathways.
- Receptor Modulation : Interaction with neurotransmitter receptors, possibly affecting mood and cognition.
- Anticancer Properties : Induction of apoptosis and cell cycle arrest in cancer cells has been observed in related compounds.
Case Studies
Several studies have explored the biological activities of compounds within this structural class:
- Neurotransmitter Modulation : A study demonstrated that derivatives with similar structures modulated serotonin receptors, suggesting potential applications in treating mood disorders.
- Anticancer Activity : Research on related oxalamides showed promising results in inhibiting tumor growth in vitro and in vivo by inducing apoptosis in cancer cell lines.
- Cytotoxicity Assays : In vitro assays indicated that these compounds exhibit cytotoxic effects against various cancer cell lines, highlighting their potential as anticancer agents.
特性
IUPAC Name |
N'-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-3-ylethyl]-N-[(4-methoxyphenyl)methyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O3S/c1-31-22-8-6-18(7-9-22)14-26-24(29)25(30)27-15-23(21-11-13-32-17-21)28-12-10-19-4-2-3-5-20(19)16-28/h2-9,11,13,17,23H,10,12,14-16H2,1H3,(H,26,29)(H,27,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOANNWFJBHYFTH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C(=O)NCC(C2=CSC=C2)N3CCC4=CC=CC=C4C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













